Diethylaminoethanol, oleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Amphiphilic Properties and Applications:

- Diethanolamine oleate is an amphiphile, meaning it has both hydrophilic (water-loving) and lipophilic (fat-loving) regions in its molecule. This property allows it to act as a surfactant . Surfactants can lower the surface tension of liquids, making them useful in various research applications, including:

- Drug Delivery: Diethanolamine oleate can be used in the formulation of drug delivery systems such as liposomes or micelles . These systems can improve drug solubility, bioavailability, and targeted delivery within the body [].

- Biological Assays: Its amphiphilic nature makes diethanolamine oleate suitable for various biological assays, such as protein-lipid interaction studies and membrane permeability studies.

Corrosion Inhibition:

- Research suggests that diethanolamine oleate can act as a corrosion inhibitor for metals. Studies have shown its effectiveness in inhibiting the corrosion of mild steel in acidic environments. The mechanism of this inhibition is still under investigation, but it's believed to involve the formation of a protective film on the metal surface.

Other Potential Applications:

- Research is ongoing to explore other potential applications of diethanolamine oleate in scientific research. These include its use as:

- Antimicrobial Agents: Some studies have indicated potential antimicrobial activity of diethanolamine oleate against certain bacteria and fungi.

- Lubricants: Its properties suggest potential use as a lubricant in specific applications.

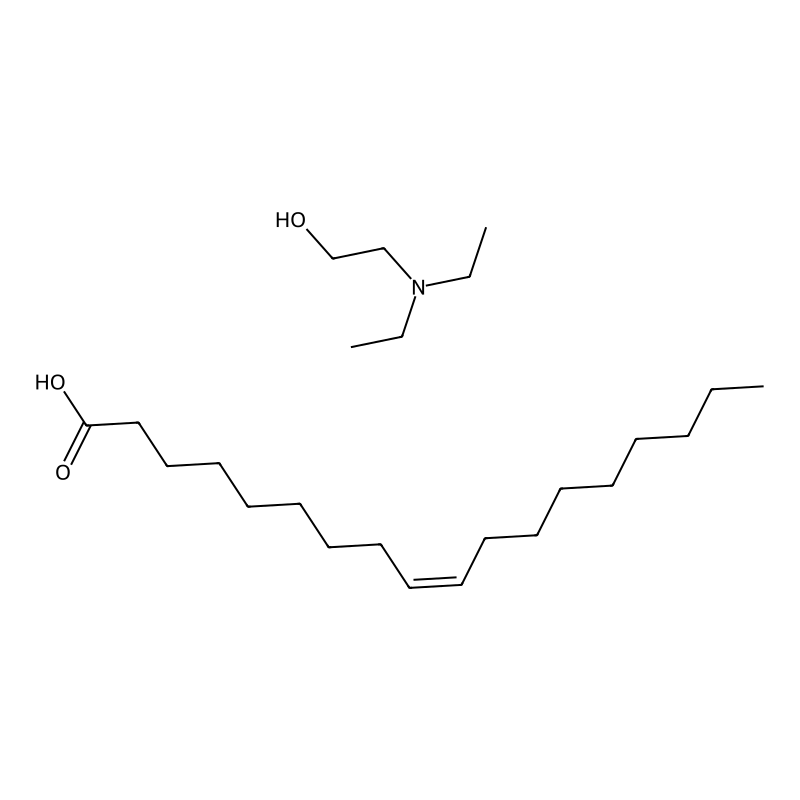

Diethylaminoethanol, oleate is a chemical compound formed through the esterification of diethylaminoethanol and oleic acid. It is characterized by its surfactant properties, making it useful in various applications across chemistry, biology, medicine, and industry. The compound typically appears as a colorless to pale yellow liquid with a characteristic odor. Its molecular formula is and it has a CAS number of 67923-77-7 .

- Esterification: The primary reaction involved in its synthesis, where diethylaminoethanol reacts with oleic acid.

- Oxidation: This compound can be oxidized to yield corresponding oxides or ketones using agents like potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to form alcohols and amines with reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group in diethylaminoethanol, oleate can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

Common Reagents and Conditions- Oxidation: Potassium permanganate, hydrogen peroxide.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Alkyl halides, acyl chlorides.

Major Products Formed- Oxidation: Oxides and ketones.

- Reduction: Alcohols and amines.

- Substitution: Substituted amines and esters.

- Oxidation: Oxides and ketones.

- Reduction: Alcohols and amines.

- Substitution: Substituted amines and esters.

Diethylaminoethanol, oleate exhibits various biological activities. It acts as a surfactant that can modify membrane permeability and enhance the solubility of hydrophobic substances. Its mechanism of action involves interactions with cellular components, which may lead to alterations in protein function and membrane dynamics. Additionally, it has been employed in biological buffers and biochemical assays due to its ability to stabilize pH levels .

The synthesis of diethylaminoethanol, oleate is primarily achieved through the esterification process:

- Reactants: Diethylaminoethanol and oleic acid.

- Catalyst: Typically sulfuric acid is used to facilitate the reaction.

- Conditions: The reaction is conducted under reflux to remove water produced during the esterification process.

In industrial settings, large-scale reactors are utilized where reactants are mixed in specific molar ratios, heated, and continuously stirred to ensure complete reaction. The product is then purified through distillation or other separation techniques.

Diethylaminoethanol, oleate has a wide range of applications:

- Chemistry: Serves as a surfactant and emulsifier in various formulations.

- Biology: Used in preparing biological buffers and as a reagent in biochemical assays.

- Medicine: Incorporated into pharmaceutical formulations and drug delivery systems.

- Industry: Functions as a corrosion inhibitor in metalworking fluids and as an additive in lubricants and coatings .

Research on diethylaminoethanol, oleate has shown that it interacts with various molecular targets within biological systems. Its surfactant properties allow it to modify the physical properties of cell membranes, potentially influencing drug absorption and efficacy. Studies have indicated that it can enhance the solubility of poorly soluble drugs when used in formulations .

Diethylaminoethanol, oleate shares structural similarities with several other compounds but possesses unique characteristics due to its specific composition.

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| Dimethylaminoethanol | Contains two methyl groups instead of ethyl | Different surfactant properties |

| Triethanolamine | Contains three ethanolamine groups | Higher hydrophilicity |

| Diethanolamine | Contains two ethanolamine groups | Used primarily as a corrosion inhibitor |

Uniqueness

Diethylaminoethanol, oleate stands out due to its specific combination of diethylaminoethanol and oleic acid. This combination imparts distinct surfactant and emulsifying properties that are beneficial for various applications across multiple fields . Its role as a corrosion inhibitor further enhances its utility compared to similar compounds.

Physical Description

Other CAS

67923-77-7

General Manufacturing Information

Textiles, apparel, and leather manufacturing

9-Octadecenoic acid (9Z)-, compd. with 2-(diethylamino)ethanol (1:1): ACTIVE

9-Octadecenoic acid (9Z)-, reaction products with 2-(diethylamino)ethanol: INACTIVE